molecular formula C14H18N2O7S2 B3198559 2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 1015604-45-1

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No.: B3198559
CAS No.: 1015604-45-1
M. Wt: 390.4 g/mol
InChI Key: SHYNQECFRBAFGL-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a morpholinosulfonyl group, and an isothiazolidinone ring, making it an interesting subject for research in organic chemistry and related disciplines.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites . The interaction between this compound and these enzymes results in the modulation of various signaling pathways, which can have downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit their activity by forming stable complexes . This inhibition can lead to the activation or suppression of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound can lead to cumulative effects on cellular functions, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. These interactions can have significant implications for cellular metabolism and overall energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules and participate in cellular processes at precise locations within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the appropriate phenyl derivative, which undergoes sulfonylation to introduce the morpholinosulfonyl group. This is followed by the introduction of the methoxy group through methylation reactions. The final step involves the formation of the isothiazolidinone ring under specific conditions, such as the use of sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The methoxy and morpholinosulfonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview highlights the significance of 2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide in various scientific fields and its potential for further research and development

Properties

IUPAC Name

2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7S2/c1-22-12-3-2-11(16-14(17)4-9-24(16,18)19)10-13(12)25(20,21)15-5-7-23-8-6-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYNQECFRBAFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
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2-(4-Methoxy-3-(morpholinosulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

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